5-Hydroxy-2-isopropoxybenzaldehyde
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Overview
Description
5-Hydroxy-2-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, featuring a hydroxyl group at the 5-position and an isopropoxy group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropoxybenzaldehyde typically involves the formylation of a functionalized aromatic compound. One common method is the reaction of 2-isopropoxyphenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 5-Hydroxy-2-isopropoxybenzoic acid.
Reduction: 5-Hydroxy-2-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-isopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules .
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals. Its derivatives are employed in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The hydroxyl and isopropoxy groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- 5-Hydroxy-2-methoxybenzaldehyde
Comparison: 5-Hydroxy-2-isopropoxybenzaldehyde is unique due to the presence of both a hydroxyl and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the isopropoxy group can influence the compound’s solubility and steric interactions, affecting its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-7,12H,1-2H3 |
InChI Key |
FQRFKGYDRAJPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
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